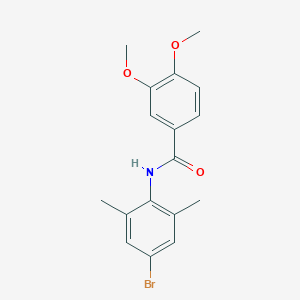

![molecular formula C21H23N3O4S B278642 5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B278642.png)

5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as K777 and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). K777 also inhibits the activity of the proteasome, a protein complex that plays a critical role in the degradation of misfolded proteins in the body.

Biochemical and physiological effects:

5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. K777 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antiviral effects by inhibiting the replication of various viruses.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide in lab experiments has several advantages and limitations. One of the advantages of using K777 is its ability to inhibit the activity of various enzymes and proteins in the body, making it a useful tool for studying the mechanism of action of these enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another potential direction is the study of the mechanism of action of this compound in more detail to gain a better understanding of its effects on various enzymes and proteins in the body. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.

Synthesemethoden

The synthesis of 5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a multi-step process that involves the use of several reagents and solvents. The synthesis method typically involves the reaction of 1-phenyl-2-(pyrrolidin-1-yl)ethanone with 4-bromoaniline in the presence of a palladium catalyst to obtain the intermediate compound. This intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid and 1,3-dicyclohexylcarbodiimide to obtain the final product.

Wissenschaftliche Forschungsanwendungen

5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and viral infections. In pharmacology, K777 has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease. In biochemistry, this compound has been used to study the mechanism of action of various enzymes and proteins.

Eigenschaften

Produktname |

5-oxo-1-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide |

|---|---|

Molekularformel |

C21H23N3O4S |

Molekulargewicht |

413.5 g/mol |

IUPAC-Name |

5-oxo-1-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H23N3O4S/c25-20-14-16(15-24(20)18-6-2-1-3-7-18)21(26)22-17-8-10-19(11-9-17)29(27,28)23-12-4-5-13-23/h1-3,6-11,16H,4-5,12-15H2,(H,22,26) |

InChI-Schlüssel |

VPDLHOKRFRCJKM-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Kanonische SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)

![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)

![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)

![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)

![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)

![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)